BMS-986118

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H28ClF3N4O4 |

|---|---|

分子量 |

541.0 g/mol |

IUPAC名 |

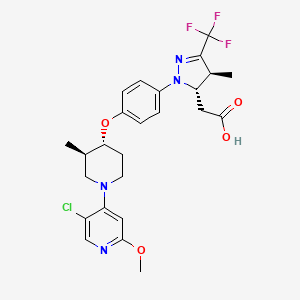

2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid |

InChI |

InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1 |

InChIキー |

GKIUHMMLGAMMOO-OITFXXTJSA-N |

異性体SMILES |

C[C@@H]1CN(CC[C@H]1OC2=CC=C(C=C2)N3[C@H]([C@@H](C(=N3)C(F)(F)F)C)CC(=O)O)C4=CC(=NC=C4Cl)OC |

正規SMILES |

CC1CN(CCC1OC2=CC=C(C=C2)N3C(C(C(=N3)C(F)(F)F)C)CC(=O)O)C4=CC(=NC=C4Cl)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BMS-986118: A Dual Agonist for Insulin and Incretin Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist designed for the treatment of type 2 diabetes mellitus.[1][2] This document provides a comprehensive technical overview of this compound, detailing its dual mechanism of action that promotes both glucose-dependent insulin and incretin secretion.[1][2] It summarizes key quantitative data from in vitro and in vivo preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4][5] this compound was developed as a GPR40 agonist with a dual mechanism of action, not only enhancing insulin secretion but also stimulating the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][6][7] This dual action offers the potential for robust glucose control with a reduced risk of hypoglycemia.[3][8]

Mechanism of Action: Dual Agonism via GPR40 Activation

This compound exerts its effects by binding to and activating GPR40, which is expressed on both pancreatic β-cells and intestinal L-cells.[1][3][9] The activation of GPR40 can initiate downstream signaling through both Gαq and Gαs protein pathways.[8]

Stimulation of Insulin Secretion in Pancreatic β-Cells

In pancreatic β-cells, the binding of this compound to GPR40 primarily activates the Gαq pathway.[4][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10][11] The elevated cytosolic Ca2+ levels, in a glucose-dependent manner, augment the exocytosis of insulin-containing granules.[4]

Stimulation of GLP-1 Secretion in Enteroendocrine L-Cells

In enteroendocrine L-cells of the intestine, GPR40 activation by this compound is also thought to involve Gαq signaling, leading to increased intracellular Ca2+ and subsequent GLP-1 release.[9][12] Some potent GPR40 agonists can also engage the Gαs pathway, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and further potentiation of GLP-1 secretion.[8] This incretin effect contributes significantly to the overall glucose-lowering action of this compound.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and preclinical pharmacokinetic and efficacy data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | EC50 (nM) | Reference Compound (TAK-875) EC50 (nM) |

| IP1 Accumulation | Human GPR40 | 9 | 6.6 |

| IP1 Accumulation | Mouse GPR40 | 4.1 | 6.5 |

| IP1 Accumulation | Rat GPR40 | 8.6 | 10.4 |

Data sourced from BioWorld Science, 2014.[6]

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Oral Bioavailability (%) | Half-life (hours) |

| Mouse | 100 | 3.1 |

| Rat | 47 | 4.0 |

| Dog | 62 | 5.2 |

| Monkey | 61 | 13 |

Data sourced from BioWorld Science, 2014.[6]

Table 3: Preclinical Efficacy of this compound

| Animal Model | Dosing | Key Findings |

| Rat | 1 and 3 mg/kg | Increased active GLP-1 levels. |

| Rat | 0.3 mg/kg (in combination with a DPP-IV inhibitor) | Synergistic effect at a dose inactive as monotherapy. |

| ZDF Rat | 1-15 mg/kg | Potent 2.5% decrease in hemoglobin A1c levels with preserved beta-cell insulin responses. |

Data sourced from BioWorld Science, 2014.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro IP1 Accumulation Assay

This assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the GPR40 receptor of interest (human, mouse, or rat) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.

-

Compound Addition: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like LiCl.[13][14] this compound and a reference agonist are serially diluted and added to the wells.

-

Incubation: The plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for Gq pathway activation and IP1 accumulation.[15]

-

Cell Lysis and Detection: A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with europium cryptate) is added to each well.[13][14]

-

Plate Reading: After a further incubation period at room temperature, the plates are read on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: A standard curve is used to convert the HTRF signal to IP1 concentrations. The data are then fitted to a dose-response curve to determine the EC50 values.[13]

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This assay is used to assess the ability of a compound to potentiate glucose-stimulated insulin secretion from a mouse pancreatic β-cell line.

Methodology:

-

Cell Culture: MIN6 cells are cultured in DMEM supplemented with fetal bovine serum and other necessary components.[16]

-

Cell Seeding: Cells are seeded into multi-well plates and cultured to an appropriate confluency.

-

Pre-incubation: The culture medium is removed, and the cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.[17][18]

-

Stimulation: The pre-incubation buffer is replaced with fresh KRBH buffer containing either low glucose or a high glucose concentration (e.g., 16.7 mM), with or without various concentrations of this compound.[17] The cells are then incubated for a defined period (e.g., 1-2 hours).[17]

-

Sample Collection: The supernatant is collected from each well.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using a commercially available ELISA kit.[17]

-

Data Analysis: The amount of insulin secreted under each condition is calculated and expressed as a fold-increase over the basal secretion in low glucose.

GLP-1 Secretion Assay in STC-1 Cells

This assay evaluates the ability of a compound to stimulate the secretion of GLP-1 from a murine enteroendocrine cell line.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. | BioWorld [bioworld.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-986118: A Dual-Acting GPR40 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist developed by Bristol-Myers Squibb for the potential treatment of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It details the compound's dual mechanism of action, which involves the glucose-dependent stimulation of both insulin and incretin secretion.[1][2] This document also includes detailed experimental protocols for key in vitro and in vivo assays used to characterize this compound, along with visual representations of its signaling pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule featuring a dihydropyrazole core.[2] Its chemical structure is designed to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Name: 2-[(4S,5S)-1-[4-[[1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxy]phenyl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl]acetic acid isomer 2[1]

CAS Number: 1610562-74-7[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H29ClF3N5O4 | N/A |

| Molecular Weight | 581.98 g/mol | N/A |

| Appearance | White solid | [1] |

| Solubility | N/A | N/A |

| LogP | N/A | N/A |

Note: N/A indicates data not publicly available.

Pharmacological Properties

This compound is a potent agonist of GPR40, a G protein-coupled receptor primarily expressed on pancreatic β-cells and enteroendocrine L-cells.[1][3] Its activation leads to a dual mechanism that enhances glucose control.

Mechanism of Action

Activation of GPR40 by this compound in pancreatic β-cells stimulates the Gαq signaling pathway.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The combined effect of elevated intracellular calcium and PKC activation potentiates glucose-stimulated insulin secretion.[3][4]

In enteroendocrine L-cells, GPR40 agonism by this compound is also proposed to stimulate the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] This effect may be mediated through both Gαq and potentially Gαs signaling pathways, leading to increased intracellular cAMP levels.[1] GLP-1 further enhances glucose-dependent insulin secretion from pancreatic β-cells and has additional beneficial effects on glucose homeostasis.[1]

Potency and Selectivity

This compound demonstrates potent agonist activity at the GPR40 receptor across multiple species.

Table 2: In Vitro Potency of this compound

| Assay | Species | EC50 (nM) | Reference |

| IP1 Assay | Human | 9 | [5] |

| IP1 Assay | Mouse | 4.1 | [5] |

| IP1 Assay | Rat | 8.6 | [5] |

This compound is reported to be highly selective for GPR40 with no significant off-target activity on other receptors, including peroxisome proliferator-activated receptor gamma (PPARγ).[5]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical species, with good oral bioavailability.

Table 3: Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Half-life (hours) | Reference |

| Mouse | 100 | 3.1 | [5] |

| Rat | 47 | 4.0 | [5] |

| Dog | 62 | 5.2 | [5] |

| Monkey | 61 | 13 | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation, as an indicator of GPR40 agonism.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human, mouse, or rat GPR40 are cultured in a suitable medium (e.g., F-12K Medium with 10% FBS and geneticin) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 384-well white plates at a density of 10,000 cells/well and incubated for 24 hours.

-

Compound Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 50 mM LiCl).

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with assay buffer.

-

Cells are incubated with the diluted this compound or vehicle control for 60 minutes at 37°C.

-

The reaction is stopped by adding a lysis buffer containing HTRF® IP1 detection reagents (IP1-d2 and anti-IP1 cryptate).

-

The plate is incubated for 60 minutes at room temperature to allow for detection reagent binding.

-

-

Data Acquisition: The HTRF signal is read on a compatible plate reader at 620 nm and 665 nm.

-

Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. EC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This assay assesses the ability of this compound to potentiate insulin secretion from a mouse pancreatic β-cell line in a glucose-dependent manner.

Methodology:

-

Cell Culture: MIN6 cells are cultured in DMEM with 25 mM glucose, 15% FBS, and other necessary supplements at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.

-

Assay Procedure:

-

Cells are washed and pre-incubated for 2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.

-

The pre-incubation buffer is replaced with KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

-

Cells are incubated for 1 hour at 37°C.

-

The supernatant is collected to measure insulin secretion.

-

Cells are lysed to measure total insulin content.

-

-

Insulin Measurement: Insulin concentrations in the supernatant and cell lysate are quantified using an ELISA kit.

-

Data Analysis: Insulin secretion is expressed as a percentage of total insulin content and compared between different treatment groups.

GLP-1 Secretion Assay in STC-1 Cells

This assay evaluates the effect of this compound on the secretion of GLP-1 from a mouse enteroendocrine cell line.

Methodology:

-

Cell Culture: STC-1 cells are cultured in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.

-

Assay Procedure:

-

Cells are washed and pre-incubated for 1 hour in serum-free DMEM.

-

The pre-incubation medium is replaced with fresh serum-free DMEM containing various concentrations of this compound or a vehicle control.

-

Cells are incubated for 2 hours at 37°C.

-

The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.

-

-

GLP-1 Measurement: Active GLP-1 levels in the supernatant are measured using a specific ELISA kit.

-

Data Analysis: GLP-1 secretion is normalized to the total protein content of the cells in each well and compared between treatment groups.

Oral Glucose Tolerance Test (OGTT) in Rats

This in vivo assay determines the effect of this compound on glucose disposal following an oral glucose challenge.

Methodology:

-

Animal Acclimation: Male Zucker Diabetic Fatty (ZDF) rats are acclimated for at least one week before the study.

-

Dosing: Rats are fasted overnight and then orally administered with either vehicle or this compound (e.g., at doses of 1, 3, and 10 mg/kg).

-

Glucose Challenge: 30 minutes after compound administration, a baseline blood sample is collected from the tail vein. Immediately after, an oral glucose load (2 g/kg) is administered.

-

Blood Sampling: Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.

Conclusion

This compound is a potent and selective GPR40 agonist with a dual mechanism of action that promotes both glucose-dependent insulin secretion and incretin (GLP-1) release.[1][2] Its favorable pharmacokinetic profile and robust efficacy in preclinical models of type 2 diabetes highlight its potential as a therapeutic agent for this metabolic disorder. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GPR40 agonists. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound in humans.

References

- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. mmpc.org [mmpc.org]

The Discovery and Synthesis of GPR40 Agonist BMS-986118: A Technical Guide

Introduction

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Activation of GPR40 on pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a reduced risk of hypoglycemia.[3][4] this compound is a potent and selective GPR40 agonist developed by Bristol-Myers Squibb that has demonstrated a dual mechanism of action, promoting both glucose-dependent insulin and incretin (GLP-1) secretion.[3][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Potency and Selectivity of this compound

| Assay | Species | EC50 (nM) |

| GPR40 (IP1 Assay) | Human | 9 |

| GPR40 (IP1 Assay) | Mouse | 4.1 |

| GPR40 (IP1 Assay) | Rat | 8.6 |

| GPR120 (β-arrestin) | Human | >10,000 |

| PPARγ (Transactivation) | Human | >10,000 |

Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Half-life (h) |

| Mouse | 100 | 3.1 |

| Rat | 47 | 4.0 |

| Dog | 62 | 5.2 |

| Monkey | 61 | 13 |

In Vivo Efficacy of this compound in ZDF Rats

| Treatment | Dose (mg/kg) | Change in HbA1c (%) |

| Vehicle | - | - |

| This compound | 1 | -1.5 |

| This compound | 3 | -2.0 |

| This compound | 10 | -2.5 |

| This compound | 15 | -2.5 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, chemically named (4S,5S)-1-[4-[[(3R,4R)-1-(5-Chloro-2-methoxy-4-pyridinyl)-3-methyl-4-piperidinyl]oxy]phenyl]-4,5-dihydro-4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-acetic acid, is a multi-step process. A key step in the synthesis involves a palladium-catalyzed C-O coupling reaction to form the ether linkage.[5] The final step is the hydrolysis of the corresponding methyl ester precursor.[5]

Step 1: Synthesis of the pyrazole-acetic acid methyl ester precursor

-

Detailed synthetic steps for the precursor are outlined in the supplementary information of the primary publication by Shi et al. (2018).[6]

Step 2: Saponification to this compound

-

To a stirred solution of methyl 2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically 10:1 v/v) at room temperature, add lithium hydroxide (LiOH) solution (2.0-2.5 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and acidify to a pH of 4-5 by the dropwise addition of 1 N hydrochloric acid (HCl).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol) to afford this compound as a solid.[5]

In Vitro GPR40 IP1 Functional Assay

This assay measures the potency of compounds to activate GPR40 by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway.

-

Cell Culture: Maintain HEK293 cells stably expressing human, mouse, or rat GPR40 in appropriate culture medium.

-

Cell Plating: Seed the cells into 384-well plates at a predetermined density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add the diluted compounds to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37 °C.

-

Lyse the cells and perform the IP1 detection using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.

-

-

Data Analysis: Measure the HTRF signal and calculate the EC50 values by fitting the data to a four-parameter logistic equation.

In Vitro Insulin Secretion Assay (MIN6 Cells)

This assay assesses the ability of compounds to stimulate insulin secretion from a mouse pancreatic β-cell line in a glucose-dependent manner.

-

Cell Culture: Culture MIN6 cells in a suitable growth medium.

-

Cell Plating: Seed the cells into 96-well plates and culture until they reach a desired confluency.

-

Assay Procedure:

-

Pre-incubate the cells in a low glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate (KRB) buffer for 1-2 hours.

-

Replace the buffer with fresh KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, along with various concentrations of this compound or vehicle control.

-

Incubate for a defined period (e.g., 1-2 hours) at 37 °C.

-

Collect the supernatant and measure the insulin concentration using a commercially available ELISA kit.

-

-

Data Analysis: Normalize the insulin secretion to the total protein content or cell number and determine the dose-response relationship.

In Vitro GLP-1 Secretion Assay (STC-1 Cells)

This assay evaluates the effect of compounds on the secretion of glucagon-like peptide-1 (GLP-1) from a murine intestinal enteroendocrine cell line.

-

Cell Culture: Maintain STC-1 cells in an appropriate culture medium.

-

Cell Plating: Seed the cells into 24-well plates and allow them to adhere and grow.

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., DMEM).

-

Add the assay buffer containing different concentrations of this compound or vehicle control to the cells.

-

Incubate for a specified time (e.g., 2 hours) at 37 °C.

-

Collect the supernatant and measure the active GLP-1 concentration using a specific ELISA kit.

-

-

Data Analysis: Analyze the dose-dependent effect of this compound on GLP-1 secretion.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

This animal model is used to assess the in vivo efficacy of anti-diabetic compounds on glucose control.

-

Animal Model: Use male Zucker Diabetic Fatty (ZDF) rats, a model of T2DM.

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Dosing: Administer this compound or vehicle orally (p.o.) at the desired doses.

-

OGTT Procedure:

-

Fast the rats overnight (approximately 16 hours).

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg) orally.

-

Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

-

Data Analysis: Measure the blood glucose levels at each time point. Calculate the area under the curve (AUC) for the glucose excursion and compare the effects of different treatment groups. For chronic studies, monitor parameters like HbA1c levels over a period of several weeks.

Visualizations

GPR40 Signaling Pathway

Caption: GPR40 signaling cascade leading to insulin and GLP-1 secretion.

This compound Discovery Workflow

References

- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

BMS-986118: A Technical Overview of a Dual-Acting GPR40 Agonist for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Executive Summary

BMS-986118 is a potent, orally bioavailable, and selective full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] Developed by Bristol-Myers Squibb, this dihydropyrazole derivative demonstrated a dual mechanism of action in preclinical studies, promoting both glucose-dependent insulin secretion and the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][2] These combined actions positioned this compound as a promising therapeutic candidate for the treatment of type 2 diabetes mellitus (T2DM). However, the development of GPR40 agonists has faced challenges, notably liver toxicity observed with other compounds in this class, such as TAK-875 (fasiglifam), which may have influenced the clinical development trajectory of this compound.[3][4][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, intended for a scientific audience.

Mechanism of Action: Dual Stimulation of Insulin and Incretin Secretion

This compound exerts its glucose-lowering effects by targeting GPR40, a receptor primarily expressed on pancreatic β-cells and intestinal L-cells.[2][4] Its dual-acting mechanism is a key differentiator from earlier GPR40 agonists.

Glucose-Dependent Insulin Secretion in Pancreatic β-Cells

In pancreatic β-cells, the binding of this compound to GPR40 is proposed to activate the Gαq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step in promoting the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels. This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.

GLP-1 Secretion in Intestinal L-Cells

In intestinal L-cells, GPR40 activation by this compound stimulates the secretion of GLP-1. This incretin hormone, in turn, acts on pancreatic β-cells to further enhance glucose-dependent insulin secretion, suppress glucagon release from pancreatic α-cells, slow gastric emptying, and promote satiety. The signaling pathway in L-cells is also thought to be mediated by Gαq/11, leading to increased intracellular Ca2+ and subsequent GLP-1 release. Some evidence suggests that certain GPR40 agonists may also couple to Gαs, leading to cAMP production and a more robust incretin response, although this has not been explicitly confirmed for this compound.

Preclinical Efficacy

The preclinical evaluation of this compound demonstrated potent and selective GPR40 agonist activity in vitro and robust glucose-lowering effects in vivo.

In Vitro Studies

Table 1: In Vitro Potency of this compound

| Assay | Species | Cell Line/System | EC50 (nM) |

| IP1 Accumulation | Human | CHO cells expressing hGPR40 | 9 |

| IP1 Accumulation | Mouse | CHO cells expressing mGPR40 | 4.1 |

| IP1 Accumulation | Rat | CHO cells expressing rGPR40 | 8.6 |

| Insulin Secretion | Mouse | MIN6 cells | - |

| GLP-1 Secretion | Mouse | STC-1 cells | - |

Data on insulin and GLP-1 secretion from the primary publication were qualitative, showing increased secretion, but EC50 values were not provided.

In Vivo Studies

In vivo studies in rodent models of T2DM confirmed the glucose-lowering efficacy of this compound.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Study Type | Dose (mg/kg) | Key Findings |

| Rats | Oral Glucose Tolerance Test (OGTT) | 1 and 3 | Increased active GLP-1 levels. |

| Rats | - | 0.3 | Synergistic effect with DPP-IV inhibitors. |

| Zucker Diabetic Fatty (ZDF) Rats | Chronic Dosing | 1-15 | Potent 2.5% decrease in hemoglobin A1c. Preserved β-cell insulin response. |

Pharmacokinetics

This compound exhibited favorable pharmacokinetic properties in multiple preclinical species, suggesting its potential for oral administration.

Table 3: Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Half-life (hours) |

| Mouse | 100 | 3.1 |

| Rat | 47 | 4.0 |

| Dog | 62 | 5.2 |

| Monkey | 61 | 13 |

Experimental Protocols

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the activation of the Gαq pathway by measuring the accumulation of IP1, a downstream metabolite of IP3.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human, mouse, or rat GPR40 are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and incubated.

-

The cells are then treated with varying concentrations of this compound in a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

-

Following incubation, cells are lysed, and a competitive immunoassay is performed using a HTRF (Homogeneous Time-Resolved Fluorescence) detection kit.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Data are used to generate a dose-response curve and calculate the EC50 value.

-

In Vitro Insulin and GLP-1 Secretion Assays

Methodology for Insulin Secretion (MIN6 Cells):

-

Cell Culture: MIN6 mouse insulinoma cells are cultured in DMEM supplemented with 15% FBS.

-

Assay Procedure:

-

Cells are seeded in 24-well plates.

-

Prior to the assay, cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH).

-

Cells are then incubated with this compound in KRBH containing high glucose.

-

The supernatant is collected, and insulin concentration is measured by ELISA.

-

Methodology for GLP-1 Secretion (STC-1 Cells):

-

Cell Culture: STC-1 mouse enteroendocrine cells are cultured in DMEM with 10% FBS.

-

Assay Procedure:

-

Cells are seeded in 24-well plates.

-

Cells are washed and incubated with this compound in a stimulation buffer.

-

The supernatant is collected, and active GLP-1 concentration is measured using a specific ELISA kit.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Procedure:

-

Rats are fasted overnight.

-

This compound or vehicle is administered orally.

-

After a set time (e.g., 30-60 minutes), a glucose bolus (e.g., 2 g/kg) is administered orally.

-

Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.

-

Blood glucose and plasma GLP-1 levels are measured.

-

Developmental Status and Future Outlook

While this compound demonstrated a promising preclinical profile, its clinical development was reportedly terminated before entering Phase I trials. The reasons for this discontinuation have not been publicly disclosed by Bristol-Myers Squibb. However, the broader context of GPR40 agonist development provides important insights. The clinical development of another potent GPR40 agonist, TAK-875 (fasiglifam), was halted in Phase III trials due to concerns about drug-induced liver injury.[3][5] This has raised questions about whether hepatotoxicity is a class-wide effect for GPR40 agonists or specific to the chemical structure of certain compounds.[3][4] The potential for liver-related adverse events remains a significant hurdle for the development of new drugs in this class.

Conclusion

This compound is a well-characterized GPR40 agonist with a dual mechanism of action that translates to robust glucose-lowering effects in preclinical models of type 2 diabetes. Its favorable pharmacokinetic profile suggested its potential as an oral therapeutic. However, the challenges faced by other GPR40 agonists, particularly concerning liver safety, likely influenced its developmental path. The data presented in this guide underscore the therapeutic potential of targeting GPR40 while also highlighting the critical importance of thorough safety and toxicology assessments for this class of compounds. Future research in this area will need to focus on designing GPR40 agonists that retain efficacy while minimizing off-target effects and the risk of hepatotoxicity.

References

- 1. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 5. diabetesjournals.org [diabetesjournals.org]

The Role of GPR40 Activation by BMS-986118 in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. BMS-986118 is a potent and selective GPR40 agonist that has demonstrated a dual mechanism of action by promoting both glucose-dependent insulin and incretin secretion in preclinical models.[1][2] This technical guide provides an in-depth overview of the role of this compound in glucose homeostasis, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. Despite its promising preclinical profile, the clinical development of this compound was terminated before entering Phase I clinical trials.[3]

Introduction to GPR40 and its Role in Glucose Homeostasis

GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells and enteroendocrine L-cells.[4] It is activated by medium and long-chain free fatty acids (FFAs), which potentiate insulin secretion in a glucose-dependent manner. This glucose dependency is a key advantage for GPR40 agonists as a therapeutic class, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. The activation of GPR40 in intestinal L-cells also stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that further enhances insulin secretion, suppresses glucagon release, and has beneficial effects on satiety and body weight.

This compound was developed by Bristol Myers Squibb as a GPR40 agonist with a dual mechanism of action, targeting both the potentiation of GSIS and the stimulation of GLP-1 secretion.[1][5]

Mechanism of Action of this compound

GPR40 Signaling Pathway

The activation of GPR40 by agonists like this compound primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from pancreatic β-cells. In enteroendocrine L-cells, a similar pathway is thought to mediate the secretion of GLP-1.

While the Gαq pathway is the primary signaling mechanism, some GPR40 agonists have been shown to also engage the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP). It is not definitively published whether this compound exhibits this dual Gαq/Gαs signaling.

Quantitative Data Summary

This compound has demonstrated potent and selective agonist activity at the GPR40 receptor in vitro and robust glucose-lowering effects in vivo. The following tables summarize the key quantitative data available from preclinical studies.

Table 1: In Vitro Potency of this compound

| Species | Assay Type | EC50 (nM) | Reference Compound (TAK-875) EC50 (nM) |

| Human | IP1 Assay | 9 | 6.6 |

| Mouse | IP1 Assay | 4.1 | 6.5 |

| Rat | IP1 Assay | 8.6 | 10.4 |

| Data from Ellsworth, B.A. et al. 248th ACS Natl Meet (Aug 10-14, San Francisco) 2014, Abst MEDI 31.[5] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Treatment | Dose | Key Findings |

| Rat | This compound | 1 and 3 mg/kg | Increased active GLP-1 levels.[5] |

| Rat | This compound + DPP-IV inhibitor | 0.3 mg/kg (inactive as monotherapy) | Synergistic effect observed.[5] |

| ZDF Rats | This compound | 1-15 mg/kg | Potent 2.5% decrease in HbA1c.[5] |

| ZDF: Zucker Diabetic Fatty |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Oral Bioavailability (%) | Half-life (hours) |

| Mouse | 100 | 3.1 |

| Rat | 47 | 4.0 |

| Dog | 62 | 5.2 |

| Monkey | 61 | 13 |

| Data from Ellsworth, B.A. et al. 248th ACS Natl Meet (Aug 10-14, San Francisco) 2014, Abst MEDI 31.[5] |

Table 4: Selectivity Profile

While a comprehensive selectivity panel is not publicly available, studies on similar GPR40 agonists from the same chemical series showed no discernible agonism of GPR41, GPR43, or GPR120 at concentrations up to 3, 10, and 8.3 μM, respectively, suggesting a selective profile for GPR40.[5]

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the evaluation of this compound.

In Vitro GPR40 Activation Assay (IP-1 Assay)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a marker of Gαq-coupled GPCR activation.

-

Cell Line: CHO-K1 cells stably expressing human, mouse, or rat GPR40.

-

Protocol:

-

Cells are seeded in 96- or 384-well plates and cultured to confluency.

-

The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of this compound or a reference agonist.

-

Cells are incubated for a specified time (e.g., 60 minutes) at 37°C.

-

The reaction is stopped by adding a lysis buffer containing HTRF® (Homogeneous Time-Resolved Fluorescence) reagents: an IP1-d2 acceptor and a europium cryptate-labeled anti-IP1 antibody (donor).

-

After incubation at room temperature, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

EC50 values are calculated from the dose-response curves.

-

Insulin Secretion Assay

This assay quantifies insulin release from pancreatic β-cell lines in response to glucose and the test compound.

-

Cell Line: MIN6 mouse insulinoma cells.[5]

-

Protocol:

-

MIN6 cells are seeded in 24- or 48-well plates and cultured to form a confluent monolayer.

-

Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

-

The pre-incubation buffer is replaced with fresh buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

-

After a 1-2 hour incubation at 37°C, the supernatant is collected.

-

The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay (RIA) kit.

-

Results are typically expressed as fold-increase in insulin secretion at high glucose compared to low glucose.

-

GLP-1 Secretion Assay

This assay measures the secretion of GLP-1 from an enteroendocrine cell line.

-

Cell Line: STC-1 mouse intestinal endocrine tumor cells.[5]

-

Protocol:

-

STC-1 cells are seeded in 24- or 48-well plates and cultured to a high confluency.

-

Cells are washed and pre-incubated in a buffer for 1-2 hours.

-

The pre-incubation buffer is replaced with a stimulation buffer containing various concentrations of this compound.

-

After a 2-hour incubation at 37°C, the supernatant is collected. A DPP-IV inhibitor should be added to prevent GLP-1 degradation.

-

The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA kit.

-

In Vivo Animal Models

-

Oral Glucose Tolerance Test (OGTT) in Rats:

-

Rats are fasted overnight.

-

A baseline blood sample is taken (t=0).

-

This compound or vehicle is administered orally.

-

After a set period (e.g., 30-60 minutes), a glucose challenge (e.g., 2 g/kg) is administered orally.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 90, 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Plasma insulin and active GLP-1 levels can also be measured at these time points.

-

-

Zucker Diabetic Fatty (ZDF) Rat Model:

-

ZDF rats, a model of type 2 diabetes and obesity, are used for chronic efficacy studies.

-

Animals are dosed daily with this compound or vehicle for several weeks.

-

Body weight and food intake are monitored regularly.

-

HbA1c levels are measured at the beginning and end of the study to assess long-term glycemic control.

-

Clinical Development and Conclusion

This compound demonstrated a promising preclinical profile as a potent, selective, and orally bioavailable GPR40 agonist with a dual mechanism of action that favorably impacts glucose homeostasis. It effectively lowered blood glucose in animal models of type 2 diabetes through the potentiation of glucose-stimulated insulin secretion and the stimulation of GLP-1 release. However, despite these encouraging preclinical findings, the clinical development of this compound was terminated before the initiation of Phase I trials.[3] The reasons for this decision have not been publicly disclosed.

The study of this compound and other GPR40 agonists has provided valuable insights into the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes. The challenges encountered in the development of this class of drugs, including potential off-target effects and long-term safety concerns, continue to inform ongoing research in this area.

References

- 1. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. | BioWorld [bioworld.com]

Preclinical Pharmacology of the Selective GPR40 Agonist BMS-986118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin secretion from pancreatic β-cells.[3][4] this compound distinguishes itself through a dual mechanism of action, stimulating not only glucose-dependent insulin secretion but also the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][5][6] This dual action offers the potential for robust glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound acts as a full agonist at the GPR40 receptor.[5] GPR40 is primarily coupled to the Gαq signaling pathway.[7] Upon activation by this compound, Gαq stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7] This signaling cascade results in an increase in intracellular calcium levels, which is a key trigger for insulin granule exocytosis from pancreatic β-cells.[3][7] This process is glucose-dependent, meaning that insulin secretion is amplified only in the presence of elevated glucose levels, which minimizes the risk of hypoglycemia.[7]

In addition to its effects on insulin secretion, this compound also promotes the secretion of GLP-1 from enteroendocrine L-cells.[5] GLP-1 further enhances glucose-stimulated insulin secretion, inhibits glucagon release, and has beneficial effects on satiety and gastric emptying.[7]

Signaling Pathway of this compound at GPR40

References

- 1. Author Guidelines [researcher-resources.acs.org]

- 2. bms.com [bms.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Search | Ife Journal of Science [ajol.info]

- 7. researcher-resources.acs.org [researcher-resources.acs.org]

Unveiling the Full Agonistic Potential of BMS-986118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986118 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides an in-depth analysis of the full agonistic activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of GPR40 agonists.

Introduction

GPR40 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by endogenous long-chain free fatty acids (FFAs) potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes mellitus. This compound has emerged as a promising GPR40 full agonist, demonstrating robust efficacy in preclinical models.[1] This guide delves into the core experimental evidence that establishes the full agonistic profile of this compound.

Mechanism of Action and Signaling Pathway

As a full agonist, this compound binds to and activates GPR40, initiating a cascade of intracellular signaling events. GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), are key events that potentiate the exocytosis of insulin-containing granules from pancreatic β-cells in a glucose-dependent manner. In enteroendocrine L-cells, a similar signaling cascade is thought to trigger the secretion of GLP-1.

Quantitative Data Summary

The potency of this compound as a GPR40 agonist has been determined through various in vitro functional assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Species | Cell Line | Parameter | Value | Reference |

| IP-One Assay | Human | Recombinant | EC50 | 9 nM | [2] |

| IP-One Assay | Mouse | Recombinant | EC50 | 4.1 nM | [2] |

| IP-One Assay | Rat | Recombinant | EC50 | 8.6 nM | [2] |

| Functional Assay | N/A | N/A | EC50 | 0.07 µM | [3] |

Note: While radioligand binding assays and β-arrestin recruitment assays are crucial for a comprehensive understanding of a GPCR agonist's profile, specific Ki and β-arrestin recruitment EC50 values for this compound are not publicly available at the time of this writing.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the full agonistic activity of this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound to the target receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human GPR40 receptor.

-

Incubation: The membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled GPR40 ligand (e.g., [³H]-TAK-875) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

IP-One Assay (Inositol Monophosphate Accumulation)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling pathway, as a direct measure of GPR40 activation.

Methodology:

-

Cell Culture: Cells stably expressing the GPR40 receptor (e.g., HEK293) are seeded in a multi-well plate.

-

Compound Addition: The cells are stimulated with varying concentrations of this compound in the presence of LiCl (which inhibits the degradation of IP1).

-

Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to convert the signal to IP1 concentration, and the EC50 value is determined by plotting the IP1 concentration against the this compound concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.

Methodology:

-

Cell Culture: MIN6 cells, a mouse pancreatic β-cell line, are cultured to an appropriate confluency.

-

Pre-incubation: The cells are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

-

Stimulation: The cells are then incubated with a high-glucose buffer containing varying concentrations of this compound.

-

Sample Collection: The supernatant is collected to measure the amount of secreted insulin.

-

Quantification: Insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

-

Data Analysis: The amount of insulin secreted is plotted against the concentration of this compound to determine the EC50 value for the potentiation of GSIS.

GLP-1 Secretion Assay

This assay evaluates the effect of this compound on the secretion of GLP-1 from enteroendocrine L-cells.

Methodology:

-

Cell Culture: STC-1 cells, a murine enteroendocrine cell line, are cultured in multi-well plates.

-

Stimulation: The cells are incubated with varying concentrations of this compound.

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.

-

Data Analysis: The GLP-1 concentration is plotted against the this compound concentration to determine the EC50 for GLP-1 secretion.

β-Arrestin Recruitment Assay (General Protocol)

This assay is used to determine if receptor activation by an agonist leads to the recruitment of β-arrestin, a key protein involved in GPCR desensitization and signaling.

Methodology:

-

Cell Line: A cell line is engineered to co-express the GPR40 receptor fused to a reporter tag (e.g., a luciferase or fluorescent protein fragment) and β-arrestin fused to a complementary reporter tag.

-

Compound Addition: The cells are treated with varying concentrations of this compound.

-

Recruitment and Signal Generation: Agonist binding to GPR40 induces a conformational change, leading to the recruitment of the tagged β-arrestin. This brings the two reporter tags into close proximity, generating a measurable signal (e.g., light emission in a BRET assay, fluorescence in a FRET assay, or enzyme activity in an enzyme fragment complementation assay).

-

Data Analysis: The signal intensity is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Conclusion

This compound is a potent, full agonist of the GPR40 receptor, activating the Gαq signaling pathway to promote glucose-dependent insulin secretion and GLP-1 release. The experimental data, derived from a suite of well-established in vitro assays, robustly support its classification as a full agonist. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other novel GPR40 agonists, facilitating further research into their therapeutic potential for metabolic diseases.

References

The GPR40 Agonist BMS-986118: A Technical Guide to its Glucose-Dependent Insulinotropic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This receptor is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] this compound has demonstrated a dual mechanism of action, not only enhancing insulin secretion but also promoting the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1), further contributing to its glucose-lowering effects.[1] This technical guide provides an in-depth overview of the preclinical data supporting the glucose-dependent insulinotropic effects of this compound, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Core Mechanism of Action: GPR40 Agonism

This compound exerts its effects by binding to and activating GPR40 on pancreatic β-cells. This activation initiates a signaling cascade that amplifies the insulin secretion response to elevated blood glucose levels.

Signaling Pathway

The binding of this compound to GPR40 triggers the activation of the Gαq/11 subunit of the heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules. This pathway works in concert with the primary glucose-sensing pathway of the β-cell, thus potentiating insulin secretion in a glucose-dependent manner.

Quantitative Data on In Vitro and In Vivo Efficacy

The potency and efficacy of this compound have been characterized in a series of preclinical studies. The data are summarized in the tables below.

Table 1: In Vitro GPR40 Agonist Potency of this compound

| Species | Assay Type | EC50 (nM) |

| Human | IP1 Accumulation | 9 |

| Mouse | IP1 Accumulation | 4.1 |

| Rat | IP1 Accumulation | 8.6 |

Data presented as the half-maximal effective concentration (EC50) for inositol monophosphate (IP1) accumulation, a measure of Gq-coupled receptor activation.[3]

Table 2: In Vivo Efficacy of this compound in a Zucker Diabetic Fatty (ZDF) Rat Model

| Treatment Group | Dose (mg/kg) | Change in HbA1c (%) |

| Vehicle | - | - |

| This compound | 1 | -2.5 |

| This compound | 3 | -2.5 |

| This compound | 10 | -2.5 |

| This compound | 15 | -2.5 |

Data represent the percentage decrease in hemoglobin A1c (HbA1c) levels after treatment in ZDF rats, indicating improved glycemic control.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro IP1 Accumulation Assay for GPR40 Agonism

This assay quantifies the agonist activity of this compound at the GPR40 receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing human, mouse, or rat GPR40 are cultured in appropriate growth medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Stimulation: The growth medium is replaced with a stimulation buffer containing a range of concentrations of this compound.

-

Incubation: The plates are incubated for a specified time (e.g., 60 minutes) at 37°C to allow for receptor activation and IP1 accumulation.

-

Cell Lysis and Detection: The cells are lysed, and IP1 levels are quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

-

Data Analysis: The HTRF signal is measured on a compatible plate reader. The data are then used to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is a standard preclinical model used to assess a compound's ability to improve glucose disposal.

Methodology:

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant rodent models of type 2 diabetes are used.

-

Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.

-

Baseline Measurement: A baseline blood sample is collected via the tail vein to measure fasting glucose and insulin levels.

-

Compound Administration: this compound or vehicle is administered orally at the desired doses.

-

Glucose Challenge: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, an oral bolus of glucose (e.g., 2 g/kg) is administered.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Analysis: Plasma is separated from the blood samples, and glucose and insulin concentrations are measured using standard biochemical assays (e.g., glucose oxidase method for glucose and ELISA for insulin).

-

Data Interpretation: The data are plotted as plasma glucose or insulin concentration versus time. The Area Under the Curve (AUC) is calculated to quantify the overall glucose excursion and insulin response. A reduction in the glucose AUC and an increase in the insulin AUC in the this compound-treated groups compared to the vehicle group indicate improved glucose tolerance and enhanced insulin secretion.

Conclusion

This compound is a potent GPR40 agonist that effectively enhances glucose-dependent insulin secretion and improves glycemic control in preclinical models of type 2 diabetes. Its dual action on both insulin and incretin secretion makes it a compelling candidate for further development. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of diabetes and metabolic diseases.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Interactions of BMS-986118 with the GPR40 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Developed for the potential treatment of type 2 diabetes, this molecule has demonstrated a dual mechanism of action by promoting both glucose-dependent insulin secretion and the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[2][3][4] This guide provides a detailed overview of the molecular interactions of this compound with the GPR40 receptor, including quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and workflows.

This compound is classified as a full agonist, and in some literature, as an ago-allosteric modulator (agoPAM).[3][5] This classification distinguishes it from partial agonists and is key to its dual effect on both pancreatic β-cells and intestinal L-cells, leading to a more comprehensive glycemic control.[5][6]

Quantitative Data

| Parameter | Species | Value (nM) | Assay Type | Reference |

| EC50 | Human | 9 | IP1 Accumulation | [4] |

| EC50 | Mouse | 4.1 | IP1 Accumulation | [4] |

| EC50 | Rat | 8.6 | IP1 Accumulation | [4] |

| EC50 | Not Specified | 70 | Not Specified | [2][7] |

Signaling Pathways

Activation of the GPR40 receptor by this compound initiates a cascade of intracellular signaling events. As a full agonist, it is understood to primarily signal through the Gαq pathway, with the potential to also engage the Gαs pathway, which is characteristic of some GPR40 agoPAMs.[6]

Gαq Signaling Pathway

The canonical signaling pathway for GPR40 activation, leading to insulin secretion from pancreatic β-cells, is mediated by the Gαq subunit.

Inferred Gαs Signaling Pathway

The ability of this compound to stimulate GLP-1 secretion from intestinal L-cells is a hallmark of GPR40 full agonists/agoPAMs, which is often associated with the engagement of the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP).[6] While direct experimental evidence for this compound-induced cAMP production is not prominent in the public literature, this pathway is inferred from its functional profile.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the interaction of this compound with the GPR40 receptor.

IP1 Accumulation Assay (HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation, and is a common method for assessing the potency of GPR40 agonists.

Principle: Activation of Gαq-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. The inclusion of lithium chloride (LiCl) inhibits the degradation of IP1, allowing it to accumulate and be measured, typically using Homogeneous Time-Resolved Fluorescence (HTRF).

Protocol:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human, mouse, or rat GPR40 receptor are cultured to 80-90% confluency.

-

Cell Seeding: Cells are harvested and seeded into 384-well white plates at a density of 10,000-20,000 cells per well and incubated overnight.

-

Compound Preparation: this compound is serially diluted in an appropriate assay buffer containing LiCl to achieve a range of final concentrations.

-

Cell Stimulation: The culture medium is removed, and the diluted compound solutions are added to the cells. The plates are then incubated for 60-90 minutes at 37°C.

-

Lysis and Detection: Cells are lysed, and the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) are added according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF assay kit).

-

Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), the HTRF signal is read on a compatible plate reader.

-

Data Analysis: The ratio of the fluorescence intensities at the two emission wavelengths is calculated, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.

References

- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Potency Assays

Important Note on Compound Identification: The compound specified, BMS-986118, is a potent and selective G protein-coupled receptor 40 (GPR40) agonist with applications in type 2 diabetes research.[1][2][3] It is important to distinguish this from Bristol Myers Squibb's lysophosphatidic acid receptor 1 (LPA1) antagonists, such as BMS-986278 and BMS-986020, which are investigated for the treatment of pulmonary fibrosis.[4][5][6][7][8][9] This document will provide protocols for both this compound (as a GPR40 agonist) and for LPA1 antagonists to ensure comprehensive guidance.

Part 1: this compound - A GPR40 Agonist

Introduction

This compound is an orally active, selective agonist for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[10][11] The potency of GPR40 agonists like this compound is typically determined by measuring their ability to activate the Gq signaling pathway, leading to an increase in intracellular calcium or the accumulation of inositol monophosphate (IP1).

Signaling Pathway of GPR40

Upon binding of an agonist like this compound, GPR40 couples to the Gq alpha subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[11] Some GPR40 agonists have also been shown to signal through Gs, leading to cAMP production.[12][13]

Data Presentation: Potency of this compound

The following table summarizes the reported EC50 values for this compound in various in vitro assays.

| Compound | Target | Assay Type | Species | Reported EC50 | Reference |

| This compound | GPR40 | IP1 Accumulation | Human | 9 nM | [14] |

| This compound | GPR40 | IP1 Accumulation | Mouse | 4.1 nM | [14] |

| This compound | GPR40 | IP1 Accumulation | Rat | 8.6 nM | [14] |

| This compound | GPR40 | Not Specified | Not Specified | 0.07 µM (70 nM) | [1][3] |

Experimental Protocol: IP-One HTRF Assay for GPR40 Agonist Potency

This protocol describes a method to determine the EC50 of this compound by measuring the accumulation of inositol monophosphate (IP1) using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

Materials:

-

HEK293 cells stably expressing human GPR40

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

IP-One HTRF assay kit (contains d2-labeled IP1, anti-IP1-Cryptate, and lysis buffer)

-

Stimulation buffer

-

384-well white microplates

-

HTRF-compatible plate reader

Workflow Diagram:

Procedure:

-

Cell Preparation:

-

Culture HEK293 cells expressing GPR40 in appropriate medium until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in a serum-free medium.

-

Seed the cells into a 384-well white plate at an optimized density and incubate overnight at 37°C in a CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the compound in the stimulation buffer to create a range of concentrations for the dose-response curve.

-

-

Cell Stimulation:

-

Remove the culture medium from the cell plate.

-

Add the prepared compound dilutions to the respective wells. Include wells with stimulation buffer only as a negative control.

-

Incubate the plate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.[15]

-

-

Lysis and HTRF Reaction:

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).[17]

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Part 2: LPA1 Antagonists (e.g., BMS-986278, BMS-986020)

Introduction

BMS-986278 and BMS-986020 are antagonists of the lysophosphatidic acid receptor 1 (LPA1).[4][6][7][8] The LPA-LPA1 signaling pathway is implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[6][8] The potency of LPA1 antagonists is determined by their ability to inhibit the downstream signaling induced by LPA, such as calcium mobilization.

Signaling Pathway of LPA1

LPA1 is a G protein-coupled receptor that can couple to multiple G proteins, including Gi, Gq, and G12/13.[18] The Gq-mediated pathway is often used to assess antagonist activity. Similar to GPR40, LPA1 activation by LPA leads to PLC activation, IP3 production, and a subsequent increase in intracellular calcium.[18][19]

Data Presentation: Potency of LPA1 Antagonists

The following table summarizes reported IC50 values for relevant LPA1 antagonists.

| Compound | Target | Assay Type | Species | Reported IC50 | Reference |

| BMS-986020 | BSEP | Transporter Inhibition | Not Specified | 4.8 µM | [20] |

| BMS-986020 | MRP4 | Transporter Inhibition | Not Specified | 6.2 µM | [20] |

| BMS-986020 | MDR3 | Transporter Inhibition | Not Specified | 7.5 µM | [20] |

Note: Specific IC50 values for BMS-986278 in cell-based potency assays are less commonly reported in publicly available literature but its development is well-documented.[4][5][8][9]

Experimental Protocol: Calcium Mobilization Assay for LPA1 Antagonist Potency

This protocol describes a method to determine the IC50 of an LPA1 antagonist by measuring its ability to inhibit LPA-induced calcium mobilization.

Materials:

-

A cell line endogenously or recombinantly expressing human LPA1 (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium

-

LPA (agonist)

-

LPA1 antagonist (e.g., BMS-986278)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Workflow Diagram:

Procedure:

-

Cell Preparation:

-

Seed LPA1-expressing cells into a 96- or 384-well black, clear-bottom plate and incubate overnight.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

-